(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride

Catalog No.
S15942806
CAS No.
M.F
C9H11ClFNO3
M. Wt
235.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic ...

Product Name

(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride

IUPAC Name

(2R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

InChI

InChI=1S/C9H10FNO3.ClH/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14;/h1-3,8,12H,4,11H2,(H,13,14);1H/t8-;/m1./s1

InChI Key

XADWJJYZLYZVNL-DDWIOCJRSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)F.Cl

Isomeric SMILES

C1=CC(=C(C=C1O)C[C@H](C(=O)O)N)F.Cl

(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula C9H11ClFNO3C_9H_{11}ClFNO_3 and a molecular weight of 235.64 g/mol. It is identified by the CAS number 2708342-10-1 and is known for its structural similarity to tyrosine, a naturally occurring amino acid. The compound features a fluorine atom and a hydroxyl group on the aromatic ring, which contribute to its unique properties and potential biological activities .

The compound can undergo typical reactions associated with amino acids, including:

  • Acid-base reactions: As a carboxylic acid, it can donate protons, forming its conjugate base.
  • Esterification: Reacting with alcohols can yield esters.
  • Amidation: It can react with amines to form amides.
  • Nucleophilic substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially forming other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride exhibits significant biological activity, particularly as a neurotransmitter or neuromodulator in the central nervous system. Its structural similarity to tyrosine suggests potential roles in:

  • Neurotransmitter synthesis: It may influence dopamine and norepinephrine pathways due to its close relation to tyrosine.
  • Pharmacological effects: Preliminary studies indicate it could have effects on mood regulation and cognitive functions, although detailed studies are required to elucidate these mechanisms fully .

The synthesis of (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods:

  • Starting from Tyrosine Derivatives: Utilizing protected tyrosine derivatives, the introduction of fluorine and hydroxyl groups can be accomplished through electrophilic aromatic substitution.
  • Fluorination Reactions: Selective fluorination of phenolic compounds can be performed using reagents such as N-fluorobenzenesulfonimide.
  • Resolution of Racemic Mixtures: Chiral resolution techniques may be employed to isolate the (R)-enantiomer from racemic mixtures.

These methods emphasize the importance of chirality in biological applications .

(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has several potential applications:

  • Pharmaceutical Development: As a compound that may modulate neurotransmitter systems, it could be explored for treating neurological disorders.
  • Research Tool: It serves as a valuable building block in peptide synthesis and other biochemical research applications.
  • Biochemical Studies: Its unique structure allows for investigations into receptor interactions and signaling pathways related to neurotransmission .

Interaction studies are crucial for understanding how (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride interacts with various biological targets:

  • Receptor Binding Assays: Investigating its affinity for neurotransmitter receptors such as adrenergic and dopaminergic receptors.
  • Enzyme Inhibition Studies: Analyzing its potential to inhibit enzymes involved in neurotransmitter metabolism.
  • Cellular Assays: Evaluating its effects on neuronal cell lines to assess neuroprotective or neurotoxic properties.

These studies provide insight into the compound's pharmacological profile and therapeutic potential .

Several compounds exhibit structural similarities to (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid1241679-19-5Contains a fluorophenyl group; potential use in similar applications.
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid2703664-76-8Similar hydroxy and fluoro substitutions; different stereochemistry.
2-Fluoro-L-Tyrosine1241679-19-5Directly related to tyrosine; used in research for protein labeling.

The uniqueness of (R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride lies in its specific combination of functional groups and chirality, which may confer distinct biological activities compared to these similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

235.0411491 g/mol

Monoisotopic Mass

235.0411491 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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